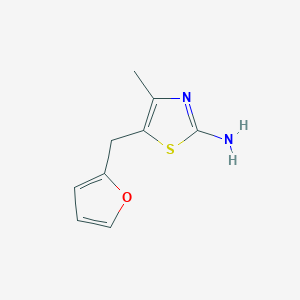![molecular formula C17H15Cl2NO4 B12120340 3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid](/img/structure/B12120340.png)
3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-[4-(2,4-diclorofenoxi)butanamido]benzoico es un compuesto orgánico sintético con la fórmula molecular C17H15Cl2NO3. Es conocido por sus aplicaciones en varios campos, incluida la química, la biología y la industria. Este compuesto se caracteriza por la presencia de un grupo diclorofenoxi, un grupo butanamido y una parte de ácido benzoico, que contribuyen a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido 3-[4-(2,4-diclorofenoxi)butanamido]benzoico generalmente implica los siguientes pasos:
Formación de ácido 2,4-diclorofenoxibutanoico: Este paso involucra la reacción de 2,4-diclorofenol con ácido butírico en condiciones ácidas para formar ácido 2,4-diclorofenoxibutanoico.
Reacción de amidación: El ácido 2,4-diclorofenoxibutanoico se hace reaccionar entonces con ácido 3-aminobenzoico en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) para formar el producto deseado, ácido 3-[4-(2,4-diclorofenoxi)butanamido]benzoico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-[4-(2,4-diclorofenoxi)butanamido]benzoico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Sustitución: El grupo diclorofenoxi puede sufrir reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) en disolventes anhidros.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio (NaOH).
Principales productos formados
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes o aminas.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 3-[4-(2,4-diclorofenoxi)butanamido]benzoico tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como herbicida debido a su similitud estructural con compuestos herbicidas conocidos.
Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 3-[4-(2,4-diclorofenoxi)butanamido]benzoico implica su interacción con objetivos y vías moleculares específicas:
Objetivos moleculares: El compuesto puede interactuar con enzimas o receptores involucrados en procesos celulares.
Vías implicadas: Puede modular vías de señalización relacionadas con la inflamación, la proliferación celular y la apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2,4-diclorofenoxiacético (2,4-D): Un herbicida ampliamente utilizado con un grupo diclorofenoxi similar.
Ácido 4-(2,4-diclorofenoxi)butanoico: Un compuesto relacionado con propiedades herbicidas similares.
Singularidad
El ácido 3-[4-(2,4-diclorofenoxi)butanamido]benzoico es único debido a la presencia de los grupos butanamido y ácido benzoico, que confieren propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C17H15Cl2NO4 |
|---|---|
Peso molecular |
368.2 g/mol |
Nombre IUPAC |
3-[4-(2,4-dichlorophenoxy)butanoylamino]benzoic acid |
InChI |
InChI=1S/C17H15Cl2NO4/c18-12-6-7-15(14(19)10-12)24-8-2-5-16(21)20-13-4-1-3-11(9-13)17(22)23/h1,3-4,6-7,9-10H,2,5,8H2,(H,20,21)(H,22,23) |
Clave InChI |
MAZDBJWXCLKNMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide](/img/structure/B12120262.png)
![4-Chloro-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B12120271.png)



![[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12120291.png)
![5-bromo-N-{3-[(3,4-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B12120293.png)


![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol](/img/structure/B12120308.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)piperazine-1-carbothioamide](/img/structure/B12120322.png)
![3-(4-fluorobenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12120324.png)
![1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one](/img/structure/B12120330.png)
